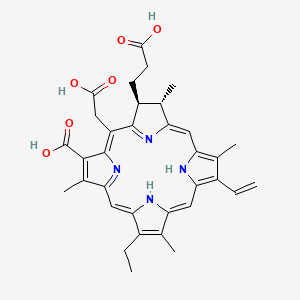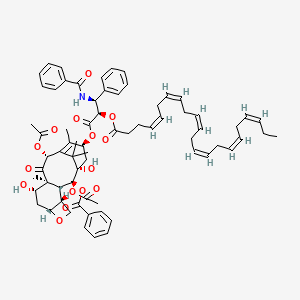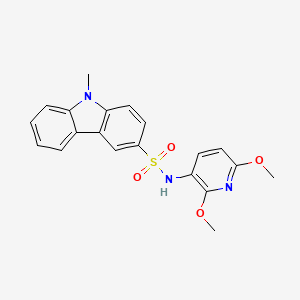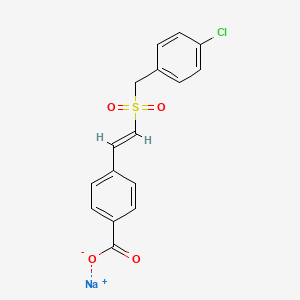
Recilisib sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ON-01210.Na, also known as Ex-RAD, is a novel benzyl styryl sulfone analog developed by Onconova Therapeutics Inc. It is primarily recognized for its radioprotective properties, effectively protecting cells from radiation-induced damage. This compound has shown significant potential in mitigating radiation damage through the activation of the PI3-Kinase/AKT pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ON-01210.Na involves the reaction of chlorobenzylsulfone with styrene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production of ON-01210.Na follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: ON-01210.Na undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert ON-01210.Na into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl derivatives .
Scientific Research Applications
ON-01210.Na has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying radioprotective mechanisms and developing new radioprotective agents.
Biology: The compound is used in cellular and molecular biology research to understand its effects on cell signaling pathways and DNA repair mechanisms.
Medicine: ON-01210.Na is being investigated for its potential use in protecting patients undergoing radiation therapy from radiation-induced damage.
Mechanism of Action
ON-01210.Na exerts its radioprotective effects through the activation of the PI3-Kinase/AKT pathways. This activation leads to the up-regulation of various downstream signaling molecules that promote cell survival and repair mechanisms. The compound also helps in placing cells into a “non-sensitive” phase of the cell cycle, reducing the severity of DNA damage caused by radiation .
Comparison with Similar Compounds
Amifostine: Another radioprotective agent that works by scavenging free radicals and protecting DNA from damage.
WR-2721: A compound similar to amifostine, used for its radioprotective properties.
Cysteine: An amino acid with radioprotective effects due to its antioxidant properties.
Uniqueness of ON-01210.Na: ON-01210.Na is unique in its ability to activate the PI3-Kinase/AKT pathways, which is not a common mechanism among other radioprotective agents. Additionally, it has shown effectiveness in both in vitro and in vivo studies, making it a promising candidate for further development and use in radiobiological disasters .
Properties
CAS No. |
922139-31-9 |
|---|---|
Molecular Formula |
C16H13ClNaO4S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate |
InChI |
InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+; |
InChI Key |
NNNJPDWCCZUPQL-RRABGKBLSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na] |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na] |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt 4-carboxystyryl-4-chlorobenzylsulfone Ex-Rad ON 01210.Na |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



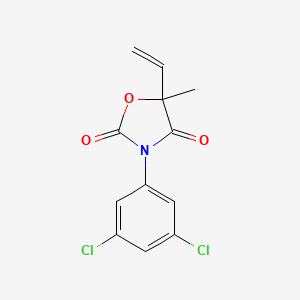
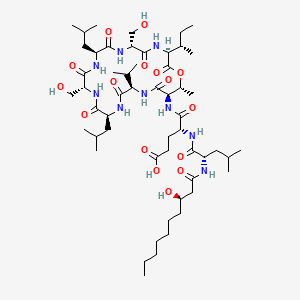
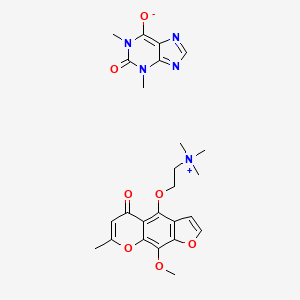
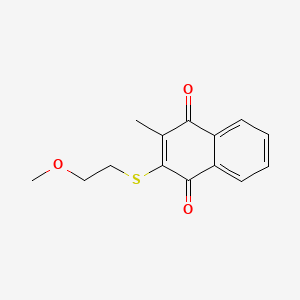
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)




